3-(2-chlorophenyl)-1-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea
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Overview
Description
3-(2-chlorophenyl)-1-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a phenylsulfanyl group, and an oxan-4-ylmethyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
The synthesis of 3-(2-chlorophenyl)-1-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom.
Synthesis of the phenylsulfanyl intermediate:
Formation of the oxan-4-ylmethyl intermediate: This step involves the synthesis of an oxan-4-ylmethyl group.
Coupling reactions: The final step involves coupling the intermediates to form the desired compound under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-(2-chlorophenyl)-1-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-chlorophenyl)-1-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-1-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(2-chlorophenyl)-1-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea can be compared with similar compounds such as:
3-(4-chlorophenyl)-2-oxiranyl(phenyl)methanone: This compound has a similar chlorophenyl group but differs in its overall structure and properties.
2-methoxyphenyl isocyanate: This compound features a phenyl group with a different functional group, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c20-16-8-4-5-9-17(16)22-18(23)21-14-19(10-12-24-13-11-19)25-15-6-2-1-3-7-15/h1-9H,10-14H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKYWAVMPCDQHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CC=C2Cl)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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